molecular formula C16H21NO3 B1282805 1-Benzylpiperidin-3-yl 3-oxobutanoate CAS No. 85387-34-4

1-Benzylpiperidin-3-yl 3-oxobutanoate

Cat. No.: B1282805
CAS No.: 85387-34-4
M. Wt: 275.34 g/mol
InChI Key: FGLZSMQQMLZMEX-UHFFFAOYSA-N
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Description

1-Benzylpiperidin-3-yl 3-oxobutanoate is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol. It is known for its broad range of applications in various fields of scientific research and industry. This compound is also referred to by several other names, including 1-benzylpiperidin-3-yl acetoacetate and acetoacetic acid-N-benzyl-3-piperidinyl ester .

Scientific Research Applications

1-Benzylpiperidin-3-yl 3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that the compound may cause skin irritation (H315) and serious eye irritation (H319) .

Preparation Methods

The synthesis of 1-Benzylpiperidin-3-yl 3-oxobutanoate involves several steps. One common synthetic route starts with 1-benzyl-3-piperidinol, which is then reacted with acetoacetic acid or its derivatives under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis while maintaining the quality of the product .

Chemical Reactions Analysis

1-Benzylpiperidin-3-yl 3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-Benzylpiperidin-3-yl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzylpiperidin-3-yl 3-oxobutanoate can be compared with other similar compounds, such as:

    1-Benzylpiperidin-3-yl acetoacetate: Similar in structure and properties, used in similar applications.

    Acetoacetic acid-N-benzyl-3-piperidinyl ester: Another closely related compound with comparable uses.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and functionality, making it suitable for a wide range of applications .

Properties

IUPAC Name

(1-benzylpiperidin-3-yl) 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-13(18)10-16(19)20-15-8-5-9-17(12-15)11-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLZSMQQMLZMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OC1CCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542799
Record name 1-Benzylpiperidin-3-yl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85387-34-4
Record name 1-Benzylpiperidin-3-yl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Then, 11.8 g of the 1-benzyl-3-hydroxypiperidine and 5.6 g of diketene were reacted similarly as in Reference Example 1, and the reaction product was purified by silica gel column chromatography (eluent:chloroform:methanol=9:1 v/v), to obtain 10.65 g of acetoacetic acid-N-benzyl-3-piperidinyl ester (yield: 62.5%). This was used in the reaction of Example 4 without distillation.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One

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